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molecular formula C8H9NO2 B555899 H-D-PHG-OH CAS No. 875-74-1

H-D-PHG-OH

Cat. No. B555899
M. Wt: 151.16 g/mol
InChI Key: ZGUNAGUHMKGQNY-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03933902

Procedure details

These objects are accomplished by a process wherein DL-α-phenylglycine in the form of a benzensulfonate salt is subjected to resolution to give the D-α-phenylglycine salt and the L-α-phenylglycine salt, the D-salt is purified and neutralized to give D-α-phenylglycine (salt free) and the L-salt is subjected to racemization and reused as a raw material in the processing sequence.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1[CH:6]=[CH:5][C:4]([CH:7]([NH2:11])[C:8]([OH:10])=[O:9])=[CH:3][CH:2]=1.C1(S([O-])(=O)=O)C=CC=CC=1>>[CH:1]1[CH:2]=[CH:3][C:4]([C@@H:7]([NH2:11])[C:8]([OH:10])=[O:9])=[CH:5][CH:6]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=C(C=C1)C(C(=O)O)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)S(=O)(=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1=CC=C(C=C1)[C@H](C(=O)O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US03933902

Procedure details

These objects are accomplished by a process wherein DL-α-phenylglycine in the form of a benzensulfonate salt is subjected to resolution to give the D-α-phenylglycine salt and the L-α-phenylglycine salt, the D-salt is purified and neutralized to give D-α-phenylglycine (salt free) and the L-salt is subjected to racemization and reused as a raw material in the processing sequence.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1[CH:6]=[CH:5][C:4]([CH:7]([NH2:11])[C:8]([OH:10])=[O:9])=[CH:3][CH:2]=1.C1(S([O-])(=O)=O)C=CC=CC=1>>[CH:1]1[CH:2]=[CH:3][C:4]([C@@H:7]([NH2:11])[C:8]([OH:10])=[O:9])=[CH:5][CH:6]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=C(C=C1)C(C(=O)O)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)S(=O)(=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1=CC=C(C=C1)[C@H](C(=O)O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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